molecular formula C19H18N4O3S B4772010 3-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]-1-propanol

3-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]-1-propanol

Cat. No. B4772010
M. Wt: 382.4 g/mol
InChI Key: MQUCIYWUYCZCMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis approaches for related quinoxaline derivatives often involve catalytic methods or multi-step pathways. For instance, the ruthenium-catalyzed synthesis of pyrrolo[1,2-a]quinoxaline derivatives demonstrates a one-step method under ambient conditions, showcasing high functional-group tolerance (Huang et al., 2020). Additionally, solvent-free conditions and Lewis acid catalysis have been employed for the efficient synthesis of related compounds, illustrating the diversity of synthetic strategies available (Fringuelli et al., 2004).

Molecular Structure Analysis

The structural characterization of quinoxaline derivatives is often achieved through a combination of spectroscopic techniques, including NMR, IR, and MS. The synthesis of 1-phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one, for example, has been supported by FT-IR, 1H-NMR, and X-ray crystallography, providing detailed insights into the molecular structure of quinoxaline derivatives (Guillon et al., 2020).

Chemical Reactions and Properties

Quinoxaline derivatives exhibit a range of chemical behaviors and reactivities, such as participating in annulation reactions to form complex heterocyclic structures. FeCl3-catalyzed synthesis from 1-(2-aminophenyl)pyrroles, for example, demonstrates the capability for C-N bond formation and functionalization of C(sp3)-H bonds (An et al., 2017).

Safety and Hazards

Sigma-Aldrich, the provider of this compound, does not collect analytical data for this product . Therefore, specific safety and hazard information is not available.

Future Directions

While specific future directions for this compound are not available, quinoxaline derivatives have been noted for their robust applications in the medicinal, pharmaceutical, and agriculture industry . This suggests potential future research directions.

properties

IUPAC Name

3-[2-amino-3-(benzenesulfonyl)pyrrolo[3,2-b]quinoxalin-1-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c20-18-17(27(25,26)13-7-2-1-3-8-13)16-19(23(18)11-6-12-24)22-15-10-5-4-9-14(15)21-16/h1-5,7-10,24H,6,11-12,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUCIYWUYCZCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CCCO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]-1-propanol
Reactant of Route 2
3-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]-1-propanol
Reactant of Route 3
3-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]-1-propanol
Reactant of Route 4
3-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]-1-propanol
Reactant of Route 5
3-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]-1-propanol
Reactant of Route 6
3-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]-1-propanol

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